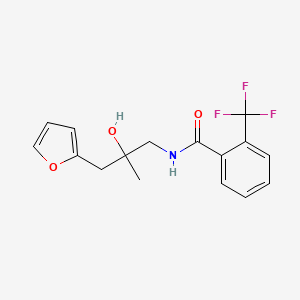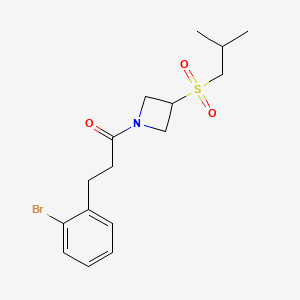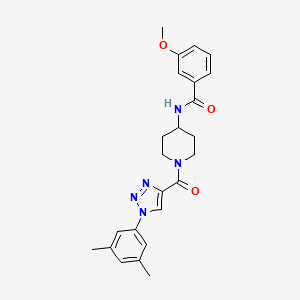![molecular formula C18H16FN3O4S B2760482 2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034505-71-8](/img/structure/B2760482.png)
2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C18H16FN3O4S and its molecular weight is 389.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Methodologies in Synthesis
A study by Pomeisl et al. (2005) introduces a novel method for the transformation of HOCH2 group to FCH2, successfully applied in the preparation of fluorine-containing pyrimidine acyclic nucleoside phosphonates. This innovative approach could be crucial for developing new compounds with potential applications in various fields, including medicinal chemistry and drug design (Pomeisl, R. Pohl, A. Holý, & I. Votruba, 2005).
Degradation Studies
Research conducted by Jin Kim et al. (2003) focused on the degradation of a new sulfonylurea herbicide, analyzing its breakdown and metabolism in soil under flooded conditions. Although the primary focus was on a specific herbicide, this study's insights into chemical degradation processes are valuable for environmental chemistry and pollution studies (Jin Kim, Kwang-Hyeon Liu, Seung-Hun Kang, S. Koo, & Jeong-Han Kim, 2003).
Eco-friendly Synthesis and Evaluation
A study by Abdallah et al. (2018) explored the eco-friendly synthesis, biological activity, and evaluation of new pyridopyrimidinones derivatives as corrosion inhibitors. This research highlights the compound's potential applications in materials science, particularly in protecting metals from corrosion, which is crucial for industrial applications (Y. Abdallah, K. Shalabi, & Nesma M. Bayoumy, 2018).
Antimicrobial and Herbicidal Applications
Further studies have delved into the synthesis and evaluation of pyrimidine derivatives for antimicrobial activity, showcasing the compound's potential in developing new antimicrobial agents. For instance, research by Mallikarjunaswamy et al. (2017) on novel pyrimidin-4-ylsulfanyl derivatives evaluated their in vitro antimicrobial activity, indicating the compound's relevance in pharmaceutical and medicinal chemistry for creating new treatments against microbial infections (C. Mallikarjunaswamy, L. Mallesha, D. G. Bhadregowda, & Othbert Pinto, 2017).
Propiedades
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c1-26-15-6-5-12(19)10-16(15)27(24,25)21-9-7-14-13(11-21)18(23)22-8-3-2-4-17(22)20-14/h2-6,8,10H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYBYUBUEBADFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylic acid;hydrochloride](/img/structure/B2760400.png)
![4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2760404.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide](/img/structure/B2760407.png)

![5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2760410.png)

![3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2760412.png)
![[1-(2-Chlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2760414.png)
![3-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2760415.png)

![2-[(2R)-4-azidobutan-2-yl]oxyoxane](/img/structure/B2760420.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2760422.png)
